N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-cyanobenzamide
Description
Propriétés
IUPAC Name |
N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-3-cyanobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N7O3/c18-9-11-2-1-3-12(8-11)16(26)20-13-4-6-14(7-5-13)24-17(27)23(21-22-24)10-15(19)25/h1-8H,10H2,(H2,19,25)(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWQLESMGDESBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-cyanobenzamide is a complex organic compound with a unique structure that suggests potential biological activities. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H20N6O4 |
| Molecular Weight | 432.4 g/mol |
| CAS Number | 1396815-46-5 |
The presence of the tetrazole moiety is significant, as tetrazoles are known for their role in various enzyme inhibitors and have demonstrated diverse biological activities.
Research indicates that compounds containing tetrazole and amide functionalities can interact with specific biological targets, including enzymes involved in metabolic pathways. The structural components of N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-cyanobenzamide suggest potential mechanisms such as:
- Enzyme Inhibition : The tetrazole ring may facilitate binding to enzyme active sites, potentially inhibiting their activity.
- Antioxidant Activity : Similar compounds have been shown to activate the Nrf2 pathway, enhancing cellular antioxidant defenses against oxidative stress.
- Cytotoxic Effects : The compound's structural features may contribute to its cytotoxicity against cancer cell lines, as observed in related studies .
Anticancer Activity
Several studies have evaluated the anticancer potential of similar compounds with tetrazole and amide structures. For instance, derivatives containing the tetrazole moiety have shown significant cytotoxicity against various cancer cell lines with IC50 values comparable to standard chemotherapeutics like doxorubicin .
Antimicrobial Properties
The compound's potential antimicrobial activity has also been explored. Research has indicated that similar structures exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the phenyl ring enhances this activity .
Case Study 1: Anticancer Efficacy
In a study involving a series of tetrazole-based compounds, one derivative demonstrated an IC50 value of 1.61 µg/mL against A-431 cancer cells, indicating potent anticancer activity. The structure–activity relationship (SAR) analysis highlighted the importance of the tetrazole ring in enhancing cytotoxic effects .
Case Study 2: Antioxidant Mechanism
A related compound activated the Nrf2 pathway in hepatocytes, leading to increased glutathione levels and protection against oxidative damage. This suggests that N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-cyanobenzamide may similarly modulate antioxidant responses.
Comparaison Avec Des Composés Similaires
Key Observations :
- Tetrazole vs. Oxadiazole : The target’s tetrazole core (four nitrogens) offers higher aromaticity and metabolic stability compared to oxadiazoles (two nitrogens, one oxygen), which are prone to hydrolysis under acidic conditions .
Physicochemical Properties
- Melting Point : Tetrazole derivatives like 3o () exhibit melting points of 176–178°C, suggesting the target compound may have comparable thermal stability .
- Solubility: The 3-cyano group likely reduces aqueous solubility compared to hydroxyl or amine-substituted analogs, necessitating formulation optimization.
Computational and Analytical Insights
Wavefunction analysis (Multiwfn, ) could elucidate:
- Electrostatic Potential: The tetrazole’s electron-deficient core may enhance interactions with cationic residues in enzyme active sites .
- Bond Order Analysis : Comparative bond orders between tetrazole and oxadiazole derivatives may explain differences in aromatic stability .
Q & A
Basic: What are the key functional groups in this compound, and how do they influence its potential pharmacological activity?
Answer:
The compound features:
- A tetrazole ring (5-oxo-4,5-dihydro-1H-tetrazol-1-yl): Known for metabolic stability and hydrogen-bonding capabilities, often enhancing binding affinity to biological targets like enzymes .
- A cyanobenzamide group : The electron-withdrawing cyano group may improve membrane permeability and influence interactions with hydrophobic binding pockets .
- An amide linker : Facilitates structural rigidity and participates in hydrogen bonding, critical for target recognition .
These groups are common in kinase inhibitors and enzyme modulators, suggesting potential applications in oncology or inflammation research. Methodologically, structure-activity relationship (SAR) studies can isolate the contributions of each moiety .
Basic: What synthetic routes are reported for this compound, and what intermediates are critical?
Answer:
Synthesis typically involves:
Tetrazole ring formation : Cyclization of nitriles with sodium azide under acidic conditions (e.g., HCl in DMF) .
Amide coupling : Reaction of the tetrazole intermediate with 3-cyanobenzoyl chloride using a coupling agent like EDC/HOBt .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Critical intermediates include:
- The tetrazole precursor (e.g., 4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazole).
- Activated benzamide derivatives (e.g., 3-cyanobenzoyl chloride).
Basic: How is HPLC used to assess purity, and what solvent systems are effective?
Answer:
- Column : C18 reverse-phase column (5 µm, 250 mm × 4.6 mm).
- Mobile phase : Gradient of acetonitrile (0.1% TFA) and water (0.1% TFA) at 1.0 mL/min .
- Detection : UV at 254 nm (for aromatic and amide chromophores).
- Validation : Compare retention times with synthetic standards and monitor for byproducts like unreacted tetrazole precursors .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Answer:
- Catalysts : Benzyltributylammonium bromide (0.5 mol%) enhances cyclization efficiency .
- Solvent optimization : Reflux in ethanol or DMF improves solubility of intermediates .
- Temperature control : Maintain 80–90°C during tetrazole formation to avoid side reactions (e.g., over-oxidation) .
- Workup : Quench reactions with ice water to precipitate products, reducing losses during extraction .
Advanced: How to resolve contradictions in NMR data for regioisomeric impurities?
Answer:
- 2D NMR techniques : Use HSQC and HMBC to distinguish between regioisomers by correlating proton-carbon couplings .
- X-ray crystallography : Resolve ambiguities in tetrazole ring substitution patterns (e.g., N1 vs. N2 alkylation) .
- DFT calculations : Predict chemical shifts for proposed structures and compare with experimental data .
Advanced: What in silico strategies predict biological targets for this compound?
Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., EGFR or VEGFR) based on tetrazole-containing analogs .
- Pharmacophore modeling : Identify essential features (e.g., hydrogen-bond acceptors from the cyanobenzamide) using Schrödinger’s Phase .
- Machine learning : Train models on ChEMBL data to predict activity against protein targets like carbonic anhydrase IX .
Advanced: How to design derivatives to improve aqueous solubility without compromising activity?
Answer:
- Substituent modification : Introduce polar groups (e.g., -SO3H or -OH) at the phenyl ring’s para position .
- Prodrug strategies : Convert the amide to a phosphate ester for enhanced solubility, with enzymatic cleavage in vivo .
- LogP optimization : Use computational tools (e.g., MarvinSuite) to balance hydrophilicity (target logP < 3) .
Advanced: How to address discrepancies in biological assay results across studies?
Answer:
- Dose-response validation : Repeat assays with standardized concentrations (e.g., 1–100 µM) and controls (e.g., staurosporine for kinase inhibition) .
- Cell line specificity : Test across multiple lines (e.g., HEK293 vs. HeLa) to rule out off-target effects .
- Metabolic stability assays : Use liver microsomes to assess if cytochrome P450 interactions alter activity .
Advanced: What spectroscopic methods confirm the compound’s stability under physiological conditions?
Answer:
- LC-MS stability studies : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via mass shifts (e.g., hydrolysis of the amide bond) .
- FT-IR kinetics : Track carbonyl peaks (1650–1700 cm⁻¹) to detect hydrolysis over time .
- DSC/TGA : Assess thermal stability (decomposition >200°C suggests suitability for formulation) .
Advanced: How to scale up synthesis while maintaining reproducibility?
Answer:
- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progression in real time .
- Design of experiments (DoE) : Apply factorial designs to optimize parameters (e.g., temperature, stoichiometry) .
- Continuous flow chemistry : Improve heat/mass transfer for tetrazole cyclization steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
